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Compound of Interest

5-Bromo-2-fluoro-3-
Compound Name:
methylphenylboronic acid

Cat. No.: B1521894

An In-depth Technical Guide to 5-Bromo-2-fluoro-3-methylphenylboronic acid

This guide serves as a comprehensive technical resource for researchers, chemists, and drug
development professionals on the structural information, properties, and applications of 5-
Bromo-2-fluoro-3-methylphenylboronic acid. The content herein is structured to provide not
just data, but actionable insights grounded in established chemical principles.

Core Molecular Identity and Physicochemical
Properties

5-Bromo-2-fluoro-3-methylphenylboronic acid is a synthetically versatile organoboron
compound, instrumental as a building block in modern organic chemistry. Its trifunctionalized
aromatic ring offers a unique platform for creating complex molecular architectures.

Structural and Chemical Identifiers

A precise understanding of a reagent's identity is fundamental to reproducible science. The
core identifiers for this compound are summarized below.
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Identifier Value Source(s)

CAS Number 957120-61-5 [1][2]

Molecular Formula C7H7BBrrO:2 [1]12]

Molecular Weight 232.84 g/mol [3]
(5-bromo-2-fluoro-3-

IUPAC Name ) ) [1]
methylphenyl)boronic acid
B(C1=CC(=CC(=C1F)C)Br)

SMILES [1]
(0)O
VLFDXHTXMHURJH-

InChliKey [1]

UHFFFAOYSA-N

Physicochemical Data

The physical properties of a reagent dictate its handling, storage, and reaction conditions.

While specific experimental data for some properties of this exact molecule are not widely

published, the following table combines available data and reasoned estimations based on

analogous structures.
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Property Value /| Observation Rationale / Source(s)
White to off-white solid or Typical appearance for
Appearance i . .
crystalline powder. arylboronic acids.[4]
_ o The melting point is expected
Data not available. A similar ) )
to be relatively high due to
) ) compound, 3-Fluoro-5- )
Melting Point ] ) intermolecular hydrogen
methylphenylboronic acid, ) ) )
bonding between boronic acid
melts at 222 °C.[4]
groups.
Boiling Point 345.8 °C at 760 mmHg [3]
Density 1.65 g/cm3 [3]
Flash Point 162.9 °C [3]
Soluble in organic solvents ) ) )
) Inferred from its use in organic
- such as THF, 1,4-dioxane, and ) )
Solubility synthesis protocols which

DMSO. Sparingly soluble in

water.

utilize these solvents.[5]

Spectroscopic Sighature: A Guide to Verification

Confirming the identity and purity of the starting material is a prerequisite for any successful

synthesis. Below are the expected spectroscopic characteristics for 5-Bromo-2-fluoro-3-

methylphenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the structural elucidation of this molecule.

e 1H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

the different chemical environments.

o Aromatic Protons (Ar-H): Two signals are anticipated in the aromatic region (~7.0-8.0
ppm). These will appear as doublets due to coupling with each other and potentially further
splitting from the fluorine atom.
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o Methyl Protons (-CHs): A singlet integrating to three protons will be present, likely in the
range of 2.0-2.5 ppm.

o Boronic Acid Protons (-B(OH)2): A broad singlet, which is exchangeable with D20, will be
observed. Its chemical shift can vary significantly depending on concentration and solvent.

e 13C NMR: The carbon spectrum provides a map of the carbon skeleton.

o Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-165
ppm). The carbon directly bonded to fluorine (C-F) will exhibit a large one-bond coupling
constant (AJC-F), appearing as a doublet. The carbons ortho and meta to the fluorine will
show smaller C-F couplings. The carbon attached to the boron atom (C-B) will also have a
characteristic chemical shift.

o Methyl Carbon (-CHs): A single signal will appear in the aliphatic region (~15-25 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is invaluable for identifying the key functional groups present in the
molecule.
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Wavenumber
(cm™)

Vibration Type

Expected
Appearance

Causality

~3600-3200

O-H Stretch (Boronic
Acid)

Strong, very broad

Reflects the extensive
hydrogen bonding

between boronic acid
molecules in the solid

state.

~3100-3000

Aromatic C-H Stretch

Medium to weak

Characteristic of sp?
C-H bonds on the
phenyl ring.[6]

~1600-1450

Aromatic C=C Stretch

Multiple sharp bands,

medium

These absorptions are
diagnostic for the
presence of the

aromatic ring.[6]

~1380-1320

B-O Stretch

Strong

A key signature for the

boronic acid functional

group.[7]

~1250-1150

C-F Stretch

Strong

Indicates the
presence of the

carbon-fluorine bond.

~700-600

C-Br Stretch

Medium to strong

Characteristic
absorption for the

carbon-bromine bond.

Chemical Reactivity and Synthetic Applications

The utility of 5-Bromo-2-fluoro-3-methylphenylboronic acid stems from its role as a coupling

partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura

reaction.

The Suzuki-Miyaura Cross-Coupling Reaction: A
Cornerstone of C-C Bond Formation
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The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an
organoboron species and an organohalide.[8][9][10] In this context, 5-Bromo-2-fluoro-3-
methylphenylboronic acid serves as the organoboron partner. The bromine atom on the
same molecule can, in a subsequent step, act as the organohalide partner, demonstrating the
compound's utility in sequential couplings.

The reaction's success hinges on a palladium catalyst, a base, and an appropriate solvent
system. The generally accepted catalytic cycle is outlined below.

R1-R2
Transmetalation (Coupled Product)

Reductive Elimination

Catalytic Cycle

[R2-B(OR)3]~
(Activated Boronate)

RL-X
(Aryl Halide)

Pd(0)L2
(Active Catalyst)

[R2-B(OR)3]

Oxidative Addition

Base (e.g., K2COs)
+ R2-B(OH):2

Click to download full resolution via product page

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality in Experimental Design

o Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] or catalysts
generated in situ from a Pd(ll) source and phosphine ligands are common.[5] The bulky
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phosphine ligands facilitate the reductive elimination step and stabilize the Pd(0) species.

» Role of the Base: A base (e.g., K2COs, K3sPO4, Cs2CO3) is essential.[5][10] It activates the
boronic acid by forming a more nucleophilic boronate complex ([R-B(OH)s3]~), which
accelerates the transmetalation step—often the rate-determining step of the cycle.

e Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is
frequently used.[5] The organic solvent solubilizes the organohalide and catalyst, while water
helps dissolve the inorganic base and facilitates the formation of the active boronate species.

Experimental Protocol: A Self-Validating Workflow

The following is a representative protocol for a Suzuki-Miyaura coupling reaction using 5-
Bromo-2-fluoro-3-methylphenylboronic acid. This workflow is designed to be self-validating
through in-process controls.
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Start: Assemble Reagents

Y

1. Reaction Setup
- Add Aryl Halide (1.0 eq)
- Add Boronic Acid (1.2 eq)
- Add Base (e.g., K2COs3, 2.0 eq)

Y

2. Inert Atmosphere
- Seal Flask
- Evacuate & Backfill with N2/Ar (3x)

Y

3. Catalyst & Solvent Addition
- Add Pd Catalyst (e.g., Pd(PPhs)s, 0.05 eq)
- Add Degassed Solvents (e.g., Dioxane/H20)

Y

4. Reaction
- Heat to 85-95 °C
- Stir vigorously

incomplete?

\

5. Monitoring (IPC)
- TLC or LC-MS analysis
- Check for consumption of starting material

Complete?
\J

6. Work-up
- Cool to RT
- Dilute with Ethyl Acetate
- Filter through Celite

Y

7. Extraction
- Wash with H20 & Brine
- Dry organic layer (Na2S0a4)

Y

8. Purification
- Concentrate in vacuo
- Column Chromatography (Silica Gel)

Y

9. Analysis
- NMR, MS for structure confirmation
- HPLC for purity assessment

End: Pure Product

Click to download full resolution via product page

Caption: A validated workflow for Suzuki-Miyaura cross-coupling.
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Step-by-Step Methodology:

o Reaction Setup: In an oven-dried Schlenk flask, combine the aryl halide (1.0 equivalent), 5-
Bromo-2-fluoro-3-methylphenylboronic acid (1.2 equivalents), and potassium carbonate
(2.0 equivalents).

» Establish Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an
inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is
removed, which can otherwise deactivate the palladium catalyst.

o Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium
catalyst (e.g., Pd(PPhs)s, 0.05 equivalents). Subsequently, add the degassed solvent system
(e.g., a 4:1 mixture of 1,4-dioxane and water).

o Reaction Execution: Immerse the flask in a preheated oil bath at 85-95 °C and stir the
mixture vigorously.

» In-Process Control (IPC): Monitor the reaction's progress by Thin Layer Chromatography
(TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the limiting starting
material is consumed (typically 12-18 hours).

o Work-up: Once complete, allow the reaction to cool to room temperature. Dilute the mixture
with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic
salts.

» Extraction & Drying: Transfer the filtrate to a separatory funnel, wash with water and then
with brine. Dry the separated organic layer over anhydrous sodium sulfate (NazS0Oa).

« Purification: Filter off the drying agent and concentrate the solvent under reduced pressure.
Purify the resulting crude residue via flash column chromatography on silica gel.

o Final Analysis: Characterize the purified product using NMR and Mass Spectrometry to
confirm its structure and assess its purity by HPLC.

Safety, Handling, and Storage
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Adherence to safety protocols is non-negotiable. This compound, like many organoboron
reagents, requires careful handling.

o Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab
coat, and chemical-resistant gloves (e.qg., nitrile).

e Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid
inhalation of dust.[11] Avoid contact with skin and eyes.[11] In case of contact, wash the
affected area immediately with plenty of water.[3]

o Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] Keep
away from incompatible materials such as strong oxidizing agents.

» Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

5-Bromo-2-fluoro-3-methylphenylboronic acid is a valuable and highly functionalized
building block for organic synthesis. Its utility is primarily demonstrated in Suzuki-Miyaura
cross-coupling reactions, enabling the construction of complex biaryl structures that are often
key scaffolds in pharmaceutical and materials science research.[4][12] A thorough
understanding of its properties, spectroscopic signatures, and reactivity, as detailed in this
guide, is essential for its effective and safe utilization in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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and industry. Email: info@benchchem.com
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